1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group at the 1-position and two methyl groups at the 3- and 5-positions of the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group. The reaction conditions often involve the use of strong bases and nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azido or thioether derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, which are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazol-4-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazol-4-amine: The presence of a bromoethyl group can lead to different chemical and biological properties compared to the fluoroethyl derivative.
1-(2-iodoethyl)-3,5-dimethyl-1H-pyrazol-4-amine:
Properties
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3/c1-5-7(9)6(2)11(10-5)4-3-8/h3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRGNJVCLJMAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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